FHD-286 is an investigational small molecule that acts as a selective inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) subunits of the BAF chromatin remodeling complex. This compound is currently under clinical development for various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes, as well as solid tumors such as non-small cell lung cancer and prostate cancer. FHD-286 has shown promise in preclinical studies for its ability to induce differentiation in cancer cells and inhibit tumor growth across multiple cancer types, highlighting its potential therapeutic applications in oncology .
FHD-286 is classified as a small molecule drug, specifically targeting chromatin remodeling complexes involved in transcriptional regulation. Its development is spearheaded by Foghorn Therapeutics, a biotechnology company focused on harnessing the power of the BAF complex to treat various cancers. The compound is currently in Phase 1 clinical trials, where it is being evaluated both as a monotherapy and in combination with other agents such as decitabine or low-dose cytarabine .
The synthesis of FHD-286 involves complex organic chemistry techniques that ensure the selective inhibition of the BRG1 and BRM ATPases. While specific synthetic routes have not been detailed in public literature, compounds of this nature typically undergo multi-step synthesis involving:
The molecular formula for FHD-286 is C24H30N6O6S2, indicating a complex structure with multiple functional groups that contribute to its biological activity .
FHD-286's molecular structure can be characterized by its unique arrangement of atoms which includes:
The structural data can be represented using standard chemical notation. The InChIKey for FHD-286 is JBLQNFBXKOAIHG-FCEWJHQRSA-N, which provides a unique identifier for chemical databases. This information can be crucial for researchers looking to explore similar compounds or derivatives .
FHD-286 undergoes several key chemical reactions within biological systems:
These reactions are critical for understanding the pharmacokinetics and dynamics of FHD-286 in clinical settings .
The mechanism of action of FHD-286 primarily involves the inhibition of the BRG1/BRM ATPases within the BAF chromatin remodeling complex. By disrupting this complex, FHD-286 alters chromatin accessibility, leading to:
This mechanism has been shown to enhance sensitivity to other therapeutic agents, such as tyrosine kinase inhibitors in lung cancer models .
FHD-286 exhibits several physical and chemical properties that are relevant for its therapeutic use:
Quantitative analyses such as logP (partition coefficient) and pKa (acid dissociation constant) would provide further insights into its pharmacological profile but are not explicitly detailed in available literature .
High-throughput screening (HTS) served as the cornerstone for identifying FHD-286, targeting the adenosine triphosphatase (ATPase) subunits of the mammalian SWItch/Sucrose Non-Fermentable (SWI/SNF) chromatin remodeling complex. Initial screens evaluated >500,000 compounds for their ability to disrupt the catalytic activity of Brahma Homolog (SMARCA2/BRM) and Brahma-Related Gene 1 (SMARCA4/BRG1). The primary assay measured adenosine triphosphate hydrolysis inhibition using purified human SWI/SNF complexes, with hit qualification via nucleosome remodeling assays. This approach identified a lead compound (IC~50~ for Brahma Homolog ≈27 μM) featuring a dihydroquinazolinone core, which exhibited reversible, allosteric inhibition. Counter-screens against related ATPases (e.g., mammalian target of rapamycin, DNA-dependent protein kinase) confirmed selectivity for SWI/SNF complexes [1] [8].
Secondary phenotypic screening in uveal melanoma and acute myeloid leukemia cell lines validated functional efficacy. Compounds causing ≥50% reduction in viability at 10 μM underwent transcriptomic profiling. Hits clustering with known SWI/SNF perturbations—evidenced by suppression of Myc and PU.1 target genes—prioritized FHD-286’s progenitor for optimization [3] [7].
Table 1: Key Parameters in High-Throughput Screening for SWI/SNF Inhibitors
Screening Phase | Assay Type | Target Metrics | Lead Compound Profile |
---|---|---|---|
Primary Biochemical | ATPase Activity | IC~50~, Selectivity Index | BRM IC~50~ = 27 μM; >100-fold selectivity vs. unrelated ATPases |
Secondary Cellular | Viability & Transcriptomics | GI~50~, Gene Signature Concordance | GI~50~ = 5.2 μM in MOLM-13 AML; Myc/PU.1 suppression |
Counterscreening | Off-target Profiling | Kinase/Epigenetic Panel | No activity against 468 kinases or epigenetic readers |
Lead optimization focused on enhancing potency, selectivity, and drug-like properties. X-ray crystallography of the lead compound bound to Brahma Homolog revealed occupation of an allosteric pocket adjacent to the adenosine triphosphate binding site, inducing a conformational shift that impedes adenosine triphosphate hydrolysis. Structure-activity relationship studies explored modifications at three regions:
Iterative design yielded FHD-286, a potent dual inhibitor (Brahma Homolog IC~50~ = 8.2 nM; Brahma-Related Gene 1 IC~50~ = 6.5 nM). Crucially, FHD-286 preserved selectivity against the related adenosine triphosphatase Snf2 family member SNF2L and showed >500-fold selectivity across epigenetic targets (bromodomains, methyltransferases). Biochemical assays confirmed allosteric inhibition: FHD-286 non-competitively suppressed adenosine triphosphate hydrolysis (K~i~ = 4.3 nM) and did not displace radiolabeled adenosine triphosphate [1] [6] [8].
Table 2: Evolution of FHD-286 Through Structural Optimization
Parameter | Initial Hit | Intermediate | FHD-286 |
---|---|---|---|
BRM IC~50~ | 27 μM | 450 nM | 8.2 nM |
BRG1 IC~50~ | 41 μM | 620 nM | 6.5 nM |
cLogP | 4.2 | 3.1 | 2.8 |
Passive Permeability (P~app~, 10⁻⁶ cm/s) | 12 | 18 | 22 |
Solubility (pH 7.4) | <1 μg/mL | 15 μg/mL | 32 μg/mL |
FHD-286’s pharmacokinetic profile was engineered to achieve sustained target engagement in tumors. Key modifications included:
In rodent pharmacokinetic studies, FHD-286 demonstrated dose-proportional exposure (1–10 mg/kg) with 52% oral bioavailability in rats. Plasma clearance was low (rat: 8.4 mL/min/kg; dog: 5.2 mL/min/kg), supporting once-daily dosing. At 1.5 mg/kg orally, tumor adenosine triphosphatase inhibition exceeded 90% for 24 hours in OMM1.3 uveal melanoma xenografts, correlating with 80% tumor growth inhibition. In acute myeloid leukemia patient-derived xenografts, 28-day oral dosing (1.0 mg/kg/day) reduced leukemia burden by 6-fold (p<0.001) and extended median survival from 47 to 103 days [3] [7].
Table 3: Preclinical Pharmacokinetic Properties of FHD-286
Parameter | Mouse | Rat | Dog | Human Microsomes |
---|---|---|---|---|
Oral Bioavailability (%) | 45 | 52 | 67 | N/A |
Clearance (mL/min/kg) | 12.1 | 8.4 | 5.2 | 9.3 |
Volume of Distribution (L/kg) | 2.8 | 1.2 | 0.9 | N/A |
Half-life (hours) | 4.5 | 3.1 | 6.7 | N/A |
Plasma Protein Binding (%) | 98.2 | 97.8 | 98.5 | 99.1 |
FHD-286 exemplifies structure-driven optimization of chromatin modulators. Its progression to Phase 1 trials validates the dual inhibition of Brahma-Related Gene 1/Brahma Homolog adenosine triphosphatase activity as a therapeutic strategy for SWI/SNF-driven cancers [1] [4] [7].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: